molecular formula C13H14N4O B10942304 5-(4-Methoxyphenyl)-7-methyl-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine

5-(4-Methoxyphenyl)-7-methyl-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B10942304
M. Wt: 242.28 g/mol
InChI Key: IUQIPGUGGFPSAQ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-7-methyl-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused with a pyrimidine ring, which is further substituted with a methoxyphenyl group and a methyl group.

Preparation Methods

The synthesis of 5-(4-Methoxyphenyl)-7-methyl-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Chemical Reactions Analysis

5-(4-Methoxyphenyl)-7-methyl-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential neuroprotective and anti-neuroinflammatory properties. It has shown promising results in reducing the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells . Additionally, it has applications in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . In material sciences, it is used for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-7-methyl-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. This compound interacts with active residues of ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells . This mechanism underlies its neuroprotective and anti-neuroinflammatory effects.

Comparison with Similar Compounds

Similar compounds to 5-(4-Methoxyphenyl)-7-methyl-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine include other triazolopyrimidines such as 1,2,4-triazolo[1,5-a]pyridines and 1,2,4-triazolo[4,3-a]pyrimidines. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and potential therapeutic benefits.

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

5-(4-methoxyphenyl)-7-methyl-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C13H14N4O/c1-9-7-12(17-8-14-16-13(17)15-9)10-3-5-11(18-2)6-4-10/h3-8,12H,1-2H3,(H,15,16)

InChI Key

IUQIPGUGGFPSAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C=NN=C2N1)C3=CC=C(C=C3)OC

Origin of Product

United States

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